molecular formula C10H8N6O B1208471 Pemirolast CAS No. 69372-19-6

Pemirolast

Cat. No. B1208471
CAS RN: 69372-19-6
M. Wt: 228.21 g/mol
InChI Key: HIANJWSAHKJQTH-UHFFFAOYSA-N
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Description

Pemirolast is a pyrimidinone derivative with notable anti-allergic activity. Its mechanism of action involves blocking the antigen-mediated calcium ion influx into mast cells, thus preventing mast cell degranulation. This action results in the stabilization of mast cells and inhibits the release of inflammatory mediators like histamine and leukotrienes, which are key players in allergic processes. Pemirolast also impedes the release of inflammatory mediators from eosinophils, further contributing to its anti-allergic effects (Definitions, 2020).

Synthesis Analysis

Pemirolast potassium is synthesized from ethyl cyanoacetate, which undergoes a reaction with sodium azide to yield ethyl 1 H tetrazol 5 yl acetate. This intermediate then reacts with 2 amino 3 methylpyridine and triethyl orthoformate, followed by the formation of potassium salt. The overall yield of this synthesis procedure is noted to be around 38.7% (Xuan Yun, 2003).

Molecular Structure Analysis

Pemirolast is characterized by its pyrimidinone core structure. This molecular framework is crucial for its functionality as an anti-allergic agent. The molecular structure contributes to its mechanism of action, particularly in its ability to interfere with calcium ion influx in mast cells, a critical step in allergic responses.

Chemical Reactions and Properties

Pemirolast's chemical properties, especially its reactivity under various conditions, have been a subject of study. It's been observed that pemirolast demonstrates stability under various stress conditions, including hydrolysis, heat, light, and oxidation. However, it degrades under alkaline and oxidative conditions, which is important for understanding its storage and stability (S. A. Weshahy et al., 2015).

Scientific Research Applications

Anti-Allergic Activity

Pemirolast is a pyrimidinone derivative known for its anti-allergic properties. It functions by blocking the antigen-mediated calcium ion influx into mast cells, which prevents mast cell degranulation. This action stabilizes mast cells and inhibits the release of inflammatory mediators like histamine and leukotrienes, which are involved in allergic reactions (2020).

Application in Allergic Conjunctivitis

Pemirolast has been effective in preventing and relieving ocular itching associated with seasonal allergic conjunctivitis. Its efficacy was demonstrated through a pooled analysis of phase III trials, indicating its role as a safe and comfortable agent for long-term management of ocular allergies (Abelson, Frcs, Guttman, 2003). In another study, pemirolast potassium 0.1% ophthalmic solution was found to be effective and safe in preventing ocular itching during the allergy season, with its action observable as early as 3 minutes after allergen challenge (Abelson, Berdy, Mundorf, Amdahl, Graves, 2002).

In Situ Gel Formulation for Allergic Conjunctivitis

A novel delivery system using pemirolast potassium-loaded gellan gum in situ gel was developed for allergic conjunctivitis therapy. This system showed significant viscosity increase upon contact with simulated tear fluid and exhibited good stability and sustained release ability. The in situ gels effectively suppressed inflammatory symptoms and improved ocular bioavailability, making them a promising therapeutic alternative (Shen, Yang, 2021).

Potential Role in Glomerulonephritis

Pemirolast potassium, traditionally an antiallergic drug, showed suppressive activity in glomerulonephritis. This drug significantly reduced proteinuria in a reversible glomerulonephritis model and decreased the incidence of glomerulosclerosis in an irreversible model. A study with chronic glomerulonephritis patients also indicated its efficacy in reducing proteinuria severity, suggesting its potential as a therapeutic drug for glomerulonephritis (Gohda, Ra, Hamada, Tsuge, Kawachi, Tomino, 2008).

Role in Abdominal Aortic Aneurysm

The AORTA trial investigated pemirolast's role in retarding the growth of medium-sized abdominal aortic aneurysms (AAAs). Pemirolast, as a mast cell inhibitor, was hypothesized to impact the inflammatory processes in the aortic wall, crucial in AAA development (Sillesen, Eldrup, Hultgren, Lindeman, Bredahl, Thompson, Wanhainen, Wingren, Swedenborg, 2015).

Preventive Effect in Paclitaxel-Induced Hypersensitivity Reactions

A study explored pemirolast's preventive effect against acute hypersensitivity reactions to paclitaxel in patients with ovarian cancer. The results suggested that pemirolast could be beneficial in the safety management of patients undergoing chemotherapy containing paclitaxel (Yahata, Saito, Sendo, Itoh, Uchida, Hirakawa, Nakano, Oishi, 2006).

Safety And Hazards

When handling Pemirolast, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIANJWSAHKJQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100299-08-9 (potassium salt)
Record name Pemirolast [INN]
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DSSTOX Substance ID

DTXSID1048338
Record name Pemirolast
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Molecular Weight

228.21 g/mol
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Physical Description

Solid
Record name Pemirolast
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Solubility

In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L
Record name PEMIROLAST
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Record name Pemirolast
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Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils., To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/, Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/
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Product Name

Pemirolast

Color/Form

Crystals from dimethylformamide

CAS RN

69372-19-6, 100299-08-9
Record name Pemirolast
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Record name Pemirolast [INN]
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Record name Pemirolast
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Record name Pemirolast
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310-311 °C (decomposes)
Record name PEMIROLAST
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
T Kawashima, I Iwamoto, N Nakagawa… - International archives of …, 1994 - karger.com
… pemirolast pre vents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast … We demonstrate that pemirolast pre vents the activation …
Number of citations: 34 karger.com
Y Itoh, T Sendo, T Hirakawa, S Takasaki, T Goromaru… - …, 2004 - Elsevier
… was also significantly reversed by pemirolast. On the other hand… Both cromoglycate and pemirolast reduced the paclitaxel-… that an anti-allergic agent pemirolast attenuates the paclitaxel …
Number of citations: 21 www.sciencedirect.com
MB Abelson, GJ Berdy, T Mundorf… - Journal of ocular …, 2002 - liebertpub.com
… efficacy and safety of pemirolast potassium 0.1% ophthalmic … Pemirolast potassium 0.1% was well tolerated and had a safety profile similar to that of placebo. In conclusion, pemirolast …
Number of citations: 40 www.liebertpub.com
H Yahata, M Saito, T Sendo, Y Itoh… - … journal of cancer, 2006 - Wiley Online Library
We have previously shown that sensory nerve peptides contribute to the pathogenesis of pulmonary hypersensitivity reactions (HSRs) to paclitaxel in rats. Moreover, pemirolast, an …
Number of citations: 22 onlinelibrary.wiley.com
P Gous, A Ropo - Journal of ocular pharmacology and therapeutics, 2004 - liebertpub.com
… hyperemia with Pemirolast was statistically favorable versus placebo (4). Pemirolast 0.1% … The low incidence of ocular side-effects with pemirolast may help ensure patient compliance…
Number of citations: 12 www.liebertpub.com
Y Tatsushima, N Egashira, N Matsushita… - European journal of …, 2011 - Elsevier
… , and anti-allergic agent pemirolast reduces these reactions via inhibition of substance P release. In the present study, we investigated the effect of pemirolast on cisplatin-induced kaolin …
Number of citations: 20 www.sciencedirect.com
H Ohsawa, H Noike, M Kanai, M Yoshinuma… - American Heart …, 1998 - Elsevier
… Restenosis rates were significantly lower in the pemirolast group than … pemirolast group and in 63.4% of the control group (P = .013). Conclusions This study suggested that pemirolast …
Number of citations: 21 www.sciencedirect.com
M Miyake-Kashima, Y Takano, M Tanaka… - Japanese journal of …, 2004 - Springer
… However, neither Bromfenac nor Pemirolast alone significantly … In summary, we found that Bromfenac and Pemirolast were … Neither Bromfenac nor Pemirolast significantly decreased …
Number of citations: 37 link.springer.com
N Yamashita, Y Akimoto, K Minoguchi, K Sekine… - Allergology …, 1999 - Elsevier
… /L pemirolast (inhibitory effect 66 and 33%, respectively) and 10–8 mol/L FK506 (inhibitory effect 45%). Pemirolast … Our data suggest that both pemirolast potassium and FK506 possess …
Number of citations: 1 www.sciencedirect.com
N Miyazawa, K Umemura, K Kondo… - Journal of …, 1997 - journals.lww.com
We previously reported that tranilast, an antiallergic agent, reduced intimal thickening after endothelial injury in rats. In this study, to verify whether or not antiallergic agents inhibit …
Number of citations: 39 journals.lww.com

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